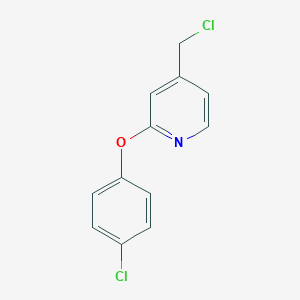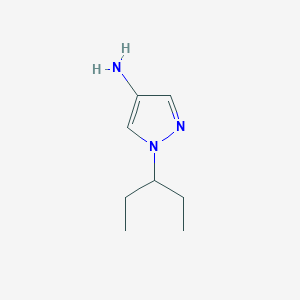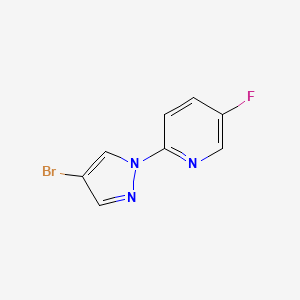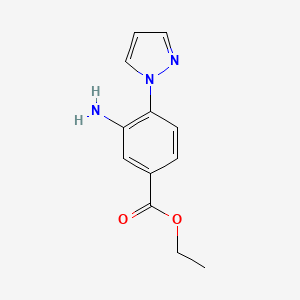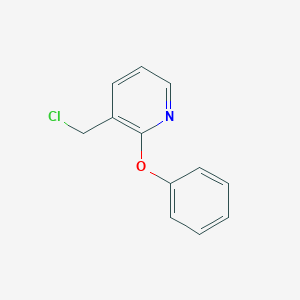
3-Chloromethyl-2-phenoxy-pyridine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloromethyl-2-phenoxy-pyridine is an organohalide that consists of a pyridine core bearing a chloromethyl group . It contains a total of 26 bonds; 16 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 ether (aromatic), and 1 Pyridine .
Synthesis Analysis
The synthesis of 3-Chloromethyl-2-phenoxy-pyridine involves several steps. For example, 3-methylpyridine is taken as a raw material, water is taken as a solvent, and the 3-methylpyridine is oxidized into 3-picolinic acid with potassium permanganate . The 3-picolinic acid and methanol react to produce methyl pyridine-3-carboxylate under the acid condition, and the molar ratio of the 3-picolinic acid to the methanol is 1:1.3 . The methyl pyridine-3-carboxylate is reduced to 3-pyridinemethanol . The 3-pyridinemethanol reacts with thionyl chloride to produce a target product, namely, 3-(chloromethyl)pyridine hydrochloride, and the molar ratio of the 3-pyridinemethanol to the thionyl chloride is 1: (1.1-1.3) .Molecular Structure Analysis
The molecular structure of 3-Chloromethyl-2-phenoxy-pyridine is characterized by a pyridine core bearing a chloromethyl group . It contains a total of 26 bonds; 16 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, 1 ether (aromatic), and 1 Pyridine .Chemical Reactions Analysis
The chemical reactions involving 3-Chloromethyl-2-phenoxy-pyridine are complex and can involve several steps. For example, 3-methylpyridine can be oxidized into 3-picolinic acid with potassium permanganate . The 3-picolinic acid and methanol react to produce methyl pyridine-3-carboxylate under the acid condition . The methyl pyridine-3-carboxylate is then reduced to 3-pyridinemethanol . The 3-pyridinemethanol reacts with thionyl chloride to produce 3-(chloromethyl)pyridine hydrochloride .Mechanism of Action
Target of Action
It’s known that this compound is often used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalysed carbon–carbon bond forming reaction . In this context, the targets would be the organoboron reagents involved in the reaction .
Mode of Action
In the Suzuki–Miyaura cross-coupling reaction, 3-Chloromethyl-2-phenoxy-pyridine likely acts as an electrophile . The reaction involves two key steps: oxidative addition and transmetalation . In oxidative addition, palladium donates electrons to form a new Pd–C bond with the electrophilic organic groups . In transmetalation, nucleophilic organic groups are transferred from boron to palladium .
Biochemical Pathways
Given its role in the suzuki–miyaura cross-coupling reaction, it can be inferred that it plays a part in the synthesis of complex organic compounds .
Result of Action
The molecular and cellular effects of 3-Chloromethyl-2-phenoxy-pyridine’s action largely depend on the context of its use. In the context of Suzuki–Miyaura cross-coupling reactions, it contributes to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Advantages and Limitations for Lab Experiments
The main advantage of using 3-Chloromethyl-2-phenoxy-pyridine, 95% in laboratory experiments is its high purity and low cost. It is also relatively easy to synthesize and can be scaled up for larger quantities. The main limitation of using 3-Chloromethyl-2-phenoxy-pyridine, 95% is that its mechanism of action is not yet fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are a number of potential future directions for research into 3-Chloromethyl-2-phenoxy-pyridine, 95%. These include further studies into its mechanism of action, its potential applications in drug discovery and development, and its biochemical and physiological effects. In addition, further studies into its use as a reagent for the synthesis of organic compounds and biologically active molecules could provide valuable insight into its potential uses. Finally, further studies into its potential toxicity and safety profile could help to ensure its safe use in laboratory experiments.
Synthesis Methods
3-Chloromethyl-2-phenoxy-pyridine, 95% can be synthesized through a variety of methods. The most common method is the condensation reaction of p-chloro-o-phenylenediamine and 2-chloro-3-hydroxy-pyridine. This reaction produces the desired product in high yields and can be easily scaled up for larger quantities. Another method involves the reaction of 2-chloro-3-hydroxy-pyridine with acetic anhydride in the presence of a base. This method has the advantage of producing a higher purity product with fewer side products.
Scientific Research Applications
3-Chloromethyl-2-phenoxy-pyridine, 95% has a wide range of applications in scientific research. It is used as a reagent for the synthesis of a variety of organic compounds, including biologically active molecules. In addition, it has been studied for its potential applications in drug discovery and development. 3-Chloromethyl-2-phenoxy-pyridine, 95% has been used in the synthesis of pharmaceuticals such as anticonvulsants, anti-inflammatory agents, and antibiotics. It has also been used in the synthesis of peptides, peptidomimetics, and peptidoglycans.
Safety and Hazards
The safety data sheet for pyridine, a related compound, indicates that it is highly flammable and harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . Precautions include avoiding heat, sparks, open flames, and hot surfaces, keeping the container tightly closed, and avoiding breathing mist or vapors .
properties
IUPAC Name |
3-(chloromethyl)-2-phenoxypyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c13-9-10-5-4-8-14-12(10)15-11-6-2-1-3-7-11/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEVICWRHVBARPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C=CC=N2)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


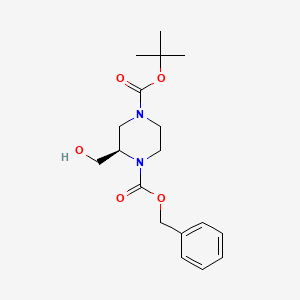
![[6-(2-Chloro-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331357.png)
![[6-(4-Methoxy-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331361.png)
![[6-(2,4-Dichloro-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331368.png)
![[6-(2,5-Dichloro-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331374.png)
![[6-(4-Trifluoromethyl-phenoxy)-pyridin-3-yl]-methanol, 95%](/img/structure/B6331384.png)

